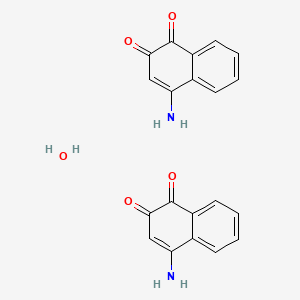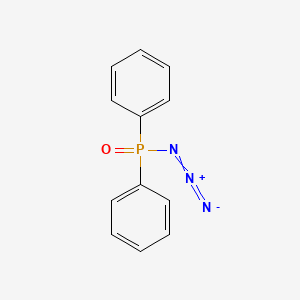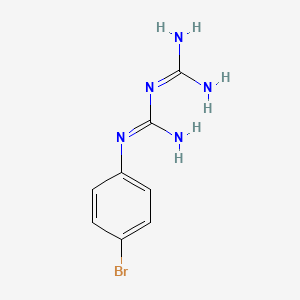
N-Methyl hexadecanamide
概要
説明
N-Methyl hexadecanamide is an organic compound with the molecular formula C17H35NO. It is a fatty amide derived from hexadecanoic acid, also known as palmitic acid. This compound is characterized by its long hydrocarbon chain and an amide functional group, making it a member of the fatty acid amides family. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl hexadecanamide can be synthesized through the reaction of hexadecanoic acid with methylamine. The reaction typically involves the following steps:
Activation of Hexadecanoic Acid: Hexadecanoic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acyl chloride derivative is then reacted with methylamine (CH3NH2) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial production process may also involve purification steps such as recrystallization or distillation to obtain the desired compound.
化学反応の分析
Types of Reactions
N-Methyl hexadecanamide undergoes various chemical reactions, including:
Hydrodeoxygenation (HDO): This reaction involves the removal of oxygen atoms from the amide group, typically using hydrogen gas (H2) and a catalyst such as platinum (Pt) supported on oxides like SiO2 or Al2O3.
Hydrodenitrogenation (HDN): This reaction involves the removal of nitrogen atoms from the amide group, also using hydrogen gas and similar catalysts.
Common Reagents and Conditions
Hydrogen Gas (H2): Used as a reducing agent in both HDO and HDN reactions.
Catalysts: Platinum (Pt) supported on oxides such as SiO2, Al2O3, ZrO2, and TiO2.
Reaction Conditions: Typically conducted at elevated temperatures (around 300°C) and high pressures (80 bar).
Major Products
Hydrodeoxygenation: Produces n-paraffins (C14-C16) and iso-paraffins (C15-C16).
Hydrodenitrogenation: Produces nitrogen-containing compounds and n-paraffins.
科学的研究の応用
N-Methyl hexadecanamide has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrodeoxygenation and hydrodenitrogenation reactions to develop efficient catalysts for renewable fuel production.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its anti-inflammatory and neuroprotective properties, making it a candidate for therapeutic applications.
Industry: Utilized as a surfactant, lubricant, and additive in various industrial processes.
作用機序
The mechanism of action of N-Methyl hexadecanamide involves its interaction with specific molecular targets and pathways:
Hydrodeoxygenation: The compound undergoes catalytic reduction, where the oxygen atoms are removed, leading to the formation of hydrocarbons.
Hydrodenitrogenation: The nitrogen atoms are removed through catalytic reduction, resulting in the formation of hydrocarbons and nitrogen-containing compounds.
Molecular Targets: The catalysts’ Lewis acid sites play a crucial role in activating the amide group and facilitating the reduction reactions.
類似化合物との比較
N-Methyl hexadecanamide can be compared with other fatty acid amides, such as:
Hexadecanamide: Similar structure but lacks the methyl group on the nitrogen atom.
N,N-Dimethylhexadecanamide: Contains two methyl groups on the nitrogen atom, leading to different chemical properties and reactivity.
Oleamide: An unsaturated fatty acid amide with a double bond in the hydrocarbon chain, exhibiting different physical and chemical properties.
This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.
特性
IUPAC Name |
N-methylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18-2/h3-16H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEVSDAHHBNTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224466 | |
| Record name | N-Methyl hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7388-58-1 | |
| Record name | N-Methyl hexadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine](/img/structure/B1619196.png)

